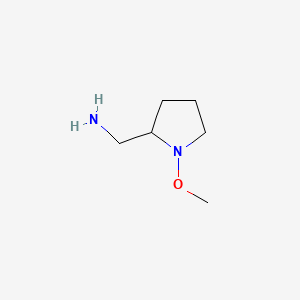

(1-Methoxypyrrolidin-2-yl)methanamine

Description

(1-Methoxypyrrolidin-2-yl)methanamine is a secondary amine featuring a pyrrolidine ring substituted with a methoxy group at the 1-position and a methanamine group at the 2-position.

Properties

IUPAC Name |

(1-methoxypyrrolidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-9-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGXQEPCYNCPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxypyrrolidin-2-yl)methanamine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions to introduce the methoxy group. The aminomethyl group can be introduced through reductive amination using formaldehyde and ammonia or an amine source .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form corresponding N-oxides.

Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: N-oxides.

Reduction: Reduced amines.

Substitution: Various substituted pyrrolidines depending on the reagents used.

Scientific Research Applications

(1-Methoxypyrrolidin-2-yl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of bioactive compounds.

Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Methoxypyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The methoxy and aminomethyl groups can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

a) 1-(1-Methyl-1H-pyrrol-2-yl)methanamine

- Structure : A pyrrole ring with a methyl group at the 1-position and methanamine at the 2-position.

- Molecular Formula : C₆H₁₀N₂ (MW: 110.16 g/mol) vs. C₇H₁₄N₂O (estimated MW: 142.2 g/mol for the target compound).

- Key Differences : The absence of a methoxy group and the aromatic pyrrole ring (vs. saturated pyrrolidine) reduce conformational flexibility and basicity. This compound lacks the oxygen atom, impacting solubility and hydrogen-bonding capacity .

b) [4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine

- Structure : Pyridine core with dimethyl and pyrrolidine substituents, plus methanamine.

- Molecular Formula : C₁₂H₁₉N₃ (MW: 205.3 g/mol).

- Key Differences : The pyridine ring introduces aromaticity and rigidity, while the dimethyl and pyrrolidine groups enhance steric bulk. This may reduce blood-brain barrier penetration compared to the smaller, more flexible pyrrolidine-based target compound .

Pyridine and Heteroaromatic Derivatives

a) 1-(6-Ethoxypyridin-2-yl)methanamine

- Structure : Pyridine ring with ethoxy at the 6-position and methanamine at the 2-position.

- Molecular Formula : C₈H₁₂N₂O (MW: 152.2 g/mol).

- Key Differences : The ethoxy group increases hydrophobicity (logP ~1.5) compared to the methoxy group in the target compound. The pyridine’s aromaticity may enhance π-stacking interactions in biological systems, but the ethoxy’s larger size could hinder target binding .

b) Pyridin-2-ylmethanamine

- Structure : Simple pyridine with methanamine at the 2-position.

- Molecular Formula : C₆H₈N₂ (MW: 108.14 g/mol).

- Key Differences: Lacks the methoxy and pyrrolidine moieties, resulting in lower steric hindrance and higher rigidity.

Furan and Hybrid Scaffolds

a) (5-Phenylfuran-2-yl)methanamine Derivatives

- Structure : Furan ring with phenyl and methanamine substituents.

- Key Findings : SAR studies show that substituents on the phenyl group (e.g., carboxyl or urea linkers) significantly affect SIRT2 inhibitory activity. For example, urea-linked derivatives (e.g., compound 21) showed IC₅₀ values <10 μM, whereas thiourea or amide linkers reduced potency. The target compound’s methoxy group may similarly fine-tune interactions with enzymatic pockets .

Biological Activity

(1-Methoxypyrrolidin-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring substituted with a methoxy group and an aminomethyl group. Its molecular formula is with a molecular weight of 130.19 g/mol. The unique configuration of this compound contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the pyrrolidine ring enhances the compound's binding affinity and selectivity towards these targets. Specifically, the methoxy and aminomethyl groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Properties : Studies suggest that this compound may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Antimicrobial Activity : Preliminary investigations have shown that it may possess antimicrobial properties, although further research is needed to fully elucidate this aspect.

- Potential as a Drug Precursor : The compound is explored as a building block in drug design, particularly for developing agents targeting the central nervous system.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Methylpyrrolidin-2-yl)methanamine | C6H14N2 | Exhibits similar neuroprotective properties |

| 4-Methoxypyrrolidin-2-yl)methanol | C7H17NO3 | Known for anti-inflammatory effects |

| 1-(4-Methoxyphenyl)pyrrolidin-2-yl)amine | C11H15N | Potential applications in pain management |

The unique presence of both methoxy and aminomethyl groups in this compound distinguishes it from these analogs, potentially conferring distinct pharmacological properties.

Neuroprotective Effects

A study investigating the neuroprotective potential of this compound demonstrated its ability to mitigate oxidative stress in neuronal cells. The compound was shown to reduce cell death induced by oxidative agents, suggesting its role as a protective agent against neurodegeneration.

Antimicrobial Studies

In antimicrobial assessments, this compound exhibited inhibitory effects against various bacterial strains. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) tests, where it showed promising results comparable to established antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.